2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
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Overview
Description
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MHBA and is synthesized by the reaction of 2alpha-hydroxy maprounic acid with 2,3-dihydroxybenzoic acid. MHBA has been found to have various biochemical and physiological effects, making it a promising compound for research.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate, derived from Maprounea africana, has been identified as a potent inhibitor of HIV-1 reverse transcriptase. This finding is significant in the context of HIV/AIDS treatment research. (Pengsuparp et al., 1994).
Structural Elucidation and Derivation
The compound is part of pentacyclic triterpenoids based on the taraxer-14-ene skeleton, isolated from the roots of Maprounea africana. This isolation and structural elucidation contribute to the understanding of natural product chemistry and potential therapeutic applications. (Chaudhuri et al., 1995).
Antitumor Properties
Research on Maprounea africana has yielded several new pentacyclic triterpenes, including 2alpha-hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate. Among the isolated compounds, derivatives exhibited in vivo activity against P-388 leukemia cells, indicating potential antitumor properties. (Wani et al., 1983).
properties
CAS RN |
155510-78-4 |
---|---|
Product Name |
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate |
Molecular Formula |
C44H56O8 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C44H56O8/c1-39(2)22-23-44(38(49)50)21-18-32-41(5)19-16-31-40(3,4)35(52-37(48)27-10-14-29(46)15-11-27)30(51-36(47)26-8-12-28(45)13-9-26)24-43(31,7)33(41)17-20-42(32,6)34(44)25-39/h8-15,18,30-31,33-35,45-46H,16-17,19-25H2,1-7H3,(H,49,50)/t30-,31+,33+,34+,35+,41+,42-,43+,44-/m1/s1 |
InChI Key |
XPEVLOSUULAUFH-AHHVVZNJSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)C |
SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C |
Other CAS RN |
155510-78-4 |
synonyms |
2-hydroxymaprounic acid 2,3-bis(4-hydroxybenzoate) bis(HOBz)-2-OHMAP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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